molecular formula C12H18BrN3 B12101257 1-(5-Bromopyridin-2-yl)-4-propylpiperazine

1-(5-Bromopyridin-2-yl)-4-propylpiperazine

Cat. No.: B12101257
M. Wt: 284.20 g/mol
InChI Key: DAYBJMBSDVBRCJ-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives as Pharmacological Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in drug development. nih.gov Its unique structural features, including its conformational flexibility and the ability of its nitrogen atoms to form hydrogen and ionic bonds, allow piperazine-containing molecules to interact with a wide variety of biological targets. nih.gov This versatility has led to the incorporation of the piperazine moiety into numerous clinically approved drugs across different therapeutic areas. nih.govresearchgate.net

Piperazine derivatives have demonstrated a vast spectrum of pharmacological activities, including:

Central Nervous System (CNS) Activity: Many piperazine derivatives act on the CNS, with applications as antipsychotic, antidepressant, and anxiolytic agents. nih.govnih.gov They often modulate monoamine pathways, interacting with dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.gov

Antimicrobial and Antifungal Activity: Certain piperazine compounds have shown efficacy against various bacterial and fungal pathogens. acs.orgacs.org

Anticancer Activity: The piperazine nucleus is a key component in several anticancer agents, where it can contribute to improved water solubility and target affinity. nih.govacs.org

Anti-inflammatory and Analgesic Effects: The scaffold has also been explored for its potential in treating inflammation and pain. acs.org

The therapeutic importance of this scaffold is highlighted by its presence in a diverse range of well-known medications.

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

Drug Name Therapeutic Class Primary Use
Clozapine Antipsychotic Treatment of schizophrenia
Vortioxetine Antidepressant Treatment of major depressive disorder
Buspirone (B1668070) Anxiolytic Treatment of anxiety disorders
Ciprofloxacin Antibiotic Treatment of bacterial infections

| Imatinib | Anticancer | Treatment of chronic myeloid leukemia and other cancers |

Role of Pyridine (B92270) Ring Systems in Bioactive Molecules

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another fundamental building block in medicinal chemistry. vulcanchem.com It is a component of many natural products, including vitamins like niacin and vitamin B6, as well as numerous alkaloids. vulcanchem.comchemsrc.com The inclusion of a pyridine ring in a drug molecule can profoundly influence its properties. vulcanchem.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves the water solubility of the parent molecule. chemicalbook.comchemicalbridge.co.uk Furthermore, the pyridine scaffold can enhance a compound's biochemical potency, improve its metabolic stability, and resolve issues with protein binding. vulcanchem.com The versatility of the pyridine ring has led to its incorporation in drugs with a wide range of applications, such as antiviral, anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents. vulcanchem.comchemicalbook.comnih.gov

Table 2: Examples of Marketed Drugs Containing the Pyridine Scaffold

Drug Name Therapeutic Class Primary Use
Isoniazid Antitubercular Treatment of tuberculosis
Omeprazole Proton-Pump Inhibitor Treatment of acid reflux and ulcers
Amlodipine Antihypertensive Treatment of high blood pressure
Etoricoxib Anti-inflammatory Treatment of arthritis and pain

| Nevirapine | Antiviral | Treatment of HIV infection |

Rationale for Investigating 1-(5-Bromopyridin-2-yl)-4-propylpiperazine within the Context of Novel Compound Discovery

While specific research findings on this compound are not detailed in available peer-reviewed literature, a strong rationale for its synthesis and investigation can be constructed based on established principles of medicinal chemistry and the known properties of its constituent parts. The molecule is a hybrid of the two pharmacologically significant scaffolds discussed above, and its structure suggests a deliberate design to explore specific structure-activity relationships (SAR).

The rationale for its investigation can be broken down by analyzing its key structural features:

The 1-(Pyridin-2-yl)piperazine Core: This moiety is a classic arylpiperazine structure. Arylpiperazines are well-known for their interactions with CNS receptors, particularly serotonin and dopamine receptors. The direct attachment of the piperazine ring to the pyridine's second position creates a specific spatial arrangement that is common in neurologically active agents.

The Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is a critical feature. Halogen atoms are often incorporated into drug candidates to modulate their physicochemical properties. The bromo group is electron-withdrawing and can increase the lipophilicity of the molecule, potentially influencing its ability to cross the blood-brain barrier. It can also block a potential site of metabolism, thereby increasing the compound's biological half-life. Furthermore, the bromine atom serves as a valuable chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of a library of related compounds.

The 4-Propyl Group: The N-propyl group on the piperazine ring is another key modulator. In many series of arylpiperazine-based compounds, the nature and size of the alkyl substituent at the N4 position are crucial for determining receptor affinity and selectivity. Varying the length of this alkyl chain is a standard medicinal chemistry tactic to probe the binding pocket of a target receptor and optimize pharmacological activity. The propyl group provides a specific balance of size and lipophilicity that may be optimal for a particular biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-4-propylpiperazine

InChI

InChI=1S/C12H18BrN3/c1-2-5-15-6-8-16(9-7-15)12-4-3-11(13)10-14-12/h3-4,10H,2,5-9H2,1H3

InChI Key

DAYBJMBSDVBRCJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 5 Bromopyridin 2 Yl 4 Propylpiperazine and Structural Analogs

General Synthetic Strategies for Piperazine-Pyridine Conjugates

The construction of N-arylpiperazines linked to a pyridine (B92270) ring can be achieved through several reliable and versatile synthetic routes. The key challenge lies in the selective formation of C-N bonds and the introduction of substituents onto the piperazine (B1678402) nitrogen atoms.

A primary and widely adopted strategy for synthesizing asymmetrically substituted piperazines like 1-(5-bromopyridin-2-yl)-4-propylpiperazine involves a combination of N-alkylation and transition-metal-catalyzed cross-coupling reactions. mdpi.com This approach can be performed in a stepwise manner, allowing for controlled introduction of different substituents at the N1 and N4 positions.

The synthesis can commence with the N-alkylation of piperazine. For instance, reacting piperazine with an alkyl halide such as 1-bromopropane (B46711) in the presence of a base (e.g., K₂CO₃) yields N-propylpiperazine. nih.gov This intermediate is then coupled with a suitable brominated pyridine derivative.

Alternatively, the cross-coupling reaction can be performed first. Piperazine can be coupled with a di-halogenated pyridine, such as 2,5-dibromopyridine (B19318), followed by the alkylation of the remaining secondary amine on the piperazine ring. acs.org The choice of route often depends on the availability of starting materials and the desire to minimize side reactions, such as double arylation.

Key cross-coupling reactions for this purpose include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for forming C-N bonds between aryl halides and amines. mdpi.comacs.org It offers high yields and functional group tolerance.

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, can also be employed to couple aryl halides with piperazine, though it often requires higher temperatures than palladium-catalyzed methods. mdpi.com

A typical synthetic sequence is outlined below:

Step 1 (N-Alkylation): Piperazine is reacted with 1-bromopropane to form 1-propylpiperazine (B1297305).

Step 2 (Cross-Coupling): 1-propylpiperazine is coupled with 2,5-dibromopyridine using a palladium catalyst to yield the final product.

Reductive amination is a powerful and versatile method in the synthesis of piperazine derivatives, used both for constructing the heterocyclic ring and for functionalizing its nitrogen atoms. mdpi.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, reductive amination can be employed to introduce the propyl group. This is achieved by reacting 1-(5-bromopyridin-2-yl)piperazine (B1286014) with propanal in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its selectivity and tolerance of various functional groups. nih.gov

Beyond N-alkylation, reductive amination is fundamental in the de novo synthesis of the piperazine core itself. For example, chiral 1,2-diamines can be generated from β-keto esters via reductive amination, which then undergo cyclization to form the piperazine ring. nih.gov Intramolecular reductive amination of precursor molecules containing both an amine and a carbonyl group (or a precursor that can be converted to one) also provides a direct route to the piperazine scaffold. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for attaching a brominated pyridine ring to a piperazine nitrogen. semanticscholar.org The Buchwald-Hartwig amination is particularly prominent in this context, enabling the formation of the critical C-N bond under relatively mild conditions with high efficiency. mdpi.comacs.org

The general mechanism for this reaction involves the oxidative addition of the aryl bromide (e.g., 2,5-dibromopyridine) to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the piperazine amine. Subsequent reductive elimination yields the desired N-arylpiperazine product and regenerates the Pd(0) catalyst. nih.gov The success of the reaction is highly dependent on the choice of ligand, base, and solvent.

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation of Piperazines
ParameterCommon Reagents/ConditionsReference
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂ nih.gov
LigandP(t-Bu)₃, Xantphos, BINAP, P(2-furyl)₃ nih.gov
BaseNaOtBu, K₂CO₃, Cs₂CO₃ nih.gov
SolventToluene, Dioxane, DMF mdpi.com
Temperature80-140 °C nih.govmdpi.com

The electron-deficient nature of the pyridine ring and the presence of the bromine atom make it a suitable substrate for these coupling reactions. nih.gov The choice of a di-substituted pyridine like 2,5-dibromopyridine allows for regioselective coupling at the more reactive C2 position.

Functionalization and Derivatization of the Piperazine Moiety

Once the 1-(5-bromopyridin-2-yl)piperazine core is assembled, the piperazine moiety itself can be a site for further functionalization. nih.gov The secondary amine in 1-(5-bromopyridin-2-yl)piperazine (before propylation) or the tertiary amine in the final product offers opportunities for modification. N-alkylation and reductive amination are primary methods for introducing a diverse array of substituents at the N4 position. nih.gov

By varying the alkylating agent (e.g., different alkyl halides) or the carbonyl compound (various aldehydes and ketones) in reductive amination, a library of analogs can be synthesized. nih.gov This allows for systematic exploration of how changes to the N4 substituent affect the molecule's properties. For example, introducing groups with different steric bulk, lipophilicity, or hydrogen bonding capabilities can significantly alter biological activity. nih.gov

Modifications to the Pyridine Ring System and Bromine Substituent

The pyridine ring, and specifically the bromine substituent at the C5 position, serves as a versatile handle for extensive structural modifications. The bromine atom can be readily replaced using a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. mdpi.comchemicalbook.com

Common transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a nitrogen-based functional group.

These reactions allow for the synthesis of a vast number of derivatives from a common intermediate, which is a key strategy in drug discovery. Furthermore, advanced C-H functionalization techniques can be used to modify other positions on the pyridine ring, although this can be challenging due to the electron-poor nature of the heterocycle. nih.govchemrxiv.org

Advanced Synthetic Techniques for Stereoselective Synthesis

While this compound is an achiral molecule, the synthesis of chiral structural analogs often requires advanced stereoselective techniques. mdpi.com The introduction of stereocenters on the piperazine ring can have a profound impact on a molecule's interaction with biological targets.

Strategies for stereoselective synthesis of piperazine analogs include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine core. This approach embeds stereochemistry from the outset. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction. This can involve the asymmetric hydrogenation of pyrazine (B50134) precursors or stereoselective palladium-catalyzed cyclization reactions. nih.govnih.gov

Enzymatic Reactions: Using enzymes, such as imine reductases (IREDs), for the asymmetric reductive amination of prochiral intermediates, which can provide high enantiomeric excess. researchgate.netnih.gov

Diastereoselective Cyclization: Designing precursors that cyclize with a strong preference for one diastereomer over another, often guided by steric or electronic factors within the substrate. nih.govmdpi.com

These methods are crucial for preparing enantiomerically pure piperazine derivatives, allowing for the evaluation of individual stereoisomers in biological assays.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 1 5 Bromopyridin 2 Yl 4 Propylpiperazine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling is a crucial step in understanding the interaction between a ligand and its target receptor, defining the essential three-dimensional arrangement of chemical features necessary for biological activity. For derivatives of 1-(5-bromopyridin-2-yl)-4-propylpiperazine, the key pharmacophoric features are generally accepted to include a hydrogen bond acceptor, a hydrophobic region, and a positive ionizable feature. scielo.org.co

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine (B92270) ring often serves as a hydrogen bond acceptor, interacting with donor groups in the receptor's binding pocket.

Hydrophobic Regions: The brominated pyridine ring and the propyl group attached to the piperazine (B1678402) moiety typically occupy hydrophobic pockets within the binding site. nih.gov

Positive Ionizable Feature: At physiological pH, one of the nitrogen atoms of the piperazine ring is protonated, carrying a positive charge. This feature is critical for forming ionic interactions or hydrogen bonds with negatively charged or polar residues in the receptor.

A general pharmacophore model for this class of compounds is illustrated below:

FeatureDescription
Hydrogen Bond AcceptorTypically the pyridine nitrogen.
Aromatic/HydrophobicThe 5-bromopyridine ring.
Positive IonizableThe protonated nitrogen of the piperazine ring.
HydrophobicThe N-propyl substituent on the piperazine ring.

Impact of Substituent Modifications on Receptor Affinity and Functional Efficacy

The bromine atom at the 5-position of the pyridine ring significantly influences the compound's electronic properties and its potential for specific interactions. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor. mdpi.com This can enhance binding affinity and selectivity.

Furthermore, the electron-withdrawing nature of bromine can modulate the basicity of the pyridine nitrogen, affecting its hydrogen bonding capability. nih.gov The size and lipophilicity of the bromine atom also contribute to its interaction with hydrophobic pockets in the target protein. mdpi.com

Illustrative SAR Data for Pyridine Ring Modifications:

R1 Substituent (at position 5) Receptor Affinity (Ki, nM) - Illustrative Interaction Type
H 50 Baseline hydrophobic
Br 15 Halogen bonding, increased hydrophobicity
Cl 25 Halogen bonding
I 18 Stronger halogen bonding, increased size

The N-alkyl substituent on the piperazine ring is a key determinant of receptor affinity and selectivity. The propyl group in this compound likely interacts with a hydrophobic region of the binding site. The length and branching of this alkyl chain can significantly alter the compound's activity.

Studies on related piperazine derivatives have shown that varying the alkyl chain length can optimize hydrophobic interactions. nih.govnih.gov For instance, increasing or decreasing the chain length from propyl may lead to a decrease in affinity if the substituent becomes too bulky or fails to reach the hydrophobic pocket effectively.

Illustrative SAR Data for Piperazine N-Alkyl Substituents:

R2 Substituent (N-alkyl) Receptor Affinity (Ki, nM) - Illustrative Rationale
Methyl 45 Suboptimal hydrophobic contact
Ethyl 28 Improved hydrophobic interaction
Propyl 15 Optimal fit in the hydrophobic pocket
Butyl 35 Potential steric hindrance

The two nitrogen atoms of the piperazine ring are fundamental to the pharmacophore. The nitrogen atom attached to the pyridine ring (N1) and the nitrogen bearing the propyl group (N4) have distinct roles. Typically, the N4 nitrogen is more basic and is the one that is protonated at physiological pH, acting as the positive ionizable feature. This charged center is often crucial for forming a primary electrostatic interaction with an acidic residue (e.g., aspartate) in the receptor.

Modification or replacement of these nitrogen atoms generally leads to a significant loss of activity, confirming their essential role in receptor binding. For instance, replacing the piperazine with a piperidine (B6355638) ring can drastically alter the affinity for specific receptors. nih.gov

Conformational Analysis and Stereo-Electronic Requirements for Molecular Recognition

Computational studies suggest that for many 2-substituted piperazines, an axial orientation of the substituent is preferred as it can place the key interacting groups in a more favorable geometry for receptor binding. nih.gov The rotational freedom around the bond connecting the pyridine and piperazine rings also allows the molecule to adopt different conformations to optimize its interactions within the binding pocket.

Application of Computational Chemistry in SAR/QSAR Modeling

Computational chemistry plays a vital role in elucidating the SAR of this compound derivatives and in the development of QSAR models. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor, helping to visualize the interactions described in the SAR.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that correlate the steric, electrostatic, and hydrophobic properties of the molecules with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized derivatives.

Pharmacophore Mapping: As discussed in section 4.1, computational tools are used to identify the common chemical features of active molecules and generate a 3D pharmacophore model. chemrxiv.org

A typical QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to derive a mathematical equation that relates these descriptors to the observed biological activity. nih.gov This equation can then be used to predict the activity of new compounds and guide the design of more potent derivatives.

Preclinical Pharmacokinetics and Metabolism in Animal Species

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies are fundamental in determining the disposition of a drug candidate within an organism. researchgate.net For a compound like 1-(5-Bromopyridin-2-yl)-4-propylpiperazine, these studies would be conducted in various animal models to assess its potential as a viable therapeutic agent. researchgate.netmdpi.com

Absorption: This phase investigates the processes by which the compound enters the bloodstream. Studies would characterize its uptake following various routes of administration, with a particular focus on oral bioavailability to determine its suitability for oral dosage forms.

Distribution: Once absorbed, the compound's distribution throughout the body is evaluated. This involves determining the extent to which it partitions into different tissues and organs from the systemic circulation. Key parameters assessed include plasma protein binding and the blood-to-plasma concentration ratio.

Metabolism: This component identifies the biotransformation pathways of the parent compound into its metabolites. The liver is the primary site of drug metabolism, where enzymes facilitate Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions. Identifying the metabolic "soft spots" of the molecule can guide further chemical modifications to improve its properties.

Excretion: This final phase quantifies the elimination of the compound and its metabolites from the body. The primary routes of excretion, typically urine and feces, are identified and measured to understand the compound's clearance mechanisms.

In Vitro Metabolic Stability Assessments (e.g., liver microsomal stability)

In vitro metabolic stability assays are crucial early-stage screens in drug discovery to predict a compound's metabolic clearance in vivo. nuvisan.com These assays measure the rate at which a compound is metabolized by liver enzymes. springernature.com The most common method involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). nuvisan.comnih.gov

The stability of this compound would be assessed by incubating it with liver microsomes from different species, including humans and relevant preclinical animal models (e.g., mouse, rat, dog). nuvisan.com The reaction is typically initiated by adding the cofactor NADPH, which is essential for the function of CYP enzymes. plos.org The concentration of the parent compound is measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com Compounds with very high clearance in these assays may have poor bioavailability and short duration of action in vivo, while those with very low clearance might accumulate and cause toxicity. Studies on related arylpiperazine derivatives have sometimes shown high resistance to metabolic transformation by liver microsomes. plos.org

Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse2555.4
Rat4034.7
Dog6521.3
Human>90<15.4

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical outcomes of such assays.

Pharmacokinetic Profiling in Relevant Animal Models

Pharmacokinetic (PK) studies in animals are performed to characterize the time course of a drug's concentration in the body. pitt.edu These studies are essential for selecting appropriate species for toxicology testing and for predicting human pharmacokinetics.

Single-dose PK studies involve administering the compound to animal models, such as rats or dogs, and collecting blood samples at various time points. Plasma concentrations of the drug are then measured to generate a concentration-time profile. nih.gov From this profile, key pharmacokinetic parameters are estimated using non-compartmental analysis. nih.gov

These parameters include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached. nih.gov

AUC (Area Under the Curve): A measure of total drug exposure over time.

t½ (Half-life): The time required for the plasma concentration to decrease by half. nih.govnih.gov

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Table 2: Representative Single-Dose Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterUnitValue
Cmaxng/mL450
Tmaxh2.0
AUC(0-inf)ng·h/mL3200
h6.5

Note: The data presented in this table are hypothetical and for illustrative purposes.

Following single-dose studies, repeated-dose pharmacokinetic assessments are conducted to evaluate the compound's behavior after multiple administrations. nih.gov These studies are critical for determining whether the compound accumulates in the body and to characterize its steady-state pharmacokinetics, where the rate of administration is equal to the rate of elimination. nih.govnih.gov Beagle dogs are a commonly used model for such evaluations. nih.gov Data from these studies inform the design of long-term toxicology studies by ensuring that plasma concentrations are maintained within a desired range.

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the ADME of drugs in different species. doaj.orgiapchem.org A PBPK model integrates the physicochemical properties of the compound with physiological and anatomical data of the species being modeled. nih.gov The body is represented as a series of interconnected compartments, each corresponding to a specific organ or tissue. youtube.com

This modeling approach allows for the simulation of drug concentrations in various tissues, prediction of the impact of physiological changes on pharmacokinetics, and assessment of potential drug-drug interactions. mdpi.com A key application of PBPK modeling in preclinical development is interspecies scaling, where data from animal studies are used to predict the pharmacokinetic profile in humans, thereby guiding the design of first-in-human clinical trials. doaj.orgiapchem.org

Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies

Accurate and reliable bioanalytical methods are essential for the quantification of drug candidates and their metabolites in biological matrices such as plasma and tissue homogenates. nih.gov For arylpiperazine derivatives like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: Biological samples are complex, requiring a cleanup procedure to remove interfering substances before analysis. Common techniques include protein precipitation (PPE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the analyte of interest from other components in the extracted sample. researchgate.netnih.gov

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification. This is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for the compound. nih.gov

Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation includes assessing parameters such as accuracy, precision, linearity, selectivity, and stability of the analyte under various conditions. nih.gov

Analytical Techniques for Compound Quantification in Biological Matrices (e.g., GC-MS, LC-MS)

The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates would likely employ advanced chromatographic techniques coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC with tandem mass spectrometry (LC-MS/MS), is guided by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many piperazine (B1678402) derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance. researchgate.net Studies on other piperazine compounds, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have successfully utilized GC-MS for their simultaneous quantification in various biological matrices. scholars.directscholars.direct This approach typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by derivatization and subsequent analysis by GC-MS. nih.govcapes.gov.br The mass spectrometer provides high selectivity, allowing for the differentiation of the target analyte from endogenous matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. nih.govnih.govnih.gov For compounds like this compound, LC-MS/MS would likely be the method of choice. This technique separates the analyte from other components in the sample using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The use of multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers offers exceptional selectivity and sensitivity for quantitative analysis. nih.gov Sample preparation for LC-MS/MS analysis of piperazine derivatives in plasma often involves protein precipitation, a simple and rapid technique. nih.gov

A representative LC-MS/MS method for a piperazine derivative might involve the following:

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Piperazine Derivative
ParameterCondition
Chromatography
ColumnC18 reverse-phase column
Mobile PhaseA gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate
Flow Rate0.4 - 1.2 mL/min nih.govnih.gov
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive mode
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion > Product IonSpecific to the compound of interest

Method Validation and Assay Sensitivity for Preclinical Sample Analysis

To ensure the reliability of pharmacokinetic data, the analytical method used for the quantification of this compound must be rigorously validated according to international guidelines (e.g., FDA, EMA). qascf.com Method validation demonstrates that the assay is suitable for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. mdpi.com

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix.

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. For piperazine derivatives, linear ranges are typically established to cover the expected concentrations in preclinical studies. scholars.directnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality controls). For bioanalytical methods, the accuracy should be within ±15% (±20% at the lower limit of quantification) of the nominal concentration, and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ). scholars.directnih.gov

Sensitivity: The sensitivity of the assay is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For preclinical pharmacokinetic studies, the LLOQ needs to be sufficiently low to quantify the compound at later time points after administration. Reported LLOQs for various piperazine derivatives in plasma using LC-MS/MS are in the low ng/mL range. scholars.directnih.gov

Table 2: Representative Method Validation Data for a Piperazine Derivative (Hypothetical)

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15%-5.2% to +8.5%
Intra-day Precision (CV%) ≤ 15%2.1% to 7.8%
Inter-day Precision (CV%) ≤ 15%3.5% to 9.2%
Lower Limit of Quantification (LLOQ) S/N > 10, within ±20% accuracy and precision1 ng/mL

The development and validation of a sensitive and specific analytical method are foundational for the successful preclinical pharmacokinetic evaluation of this compound. While direct data for this specific compound is limited, the extensive literature on the analysis of other piperazine derivatives provides a clear and reliable path forward for its quantification in biological matrices.

Computational and Molecular Modeling Studies of 1 5 Bromopyridin 2 Yl 4 Propylpiperazine

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. mdpi.complos.org The primary goal of molecular docking is to predict the binding mode and affinity, often expressed as a docking score or binding energy, of a ligand to a target protein. mdpi.com This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.

For 1-(5-Bromopyridin-2-yl)-4-propylpiperazine, a docking study would involve preparing the 3D structure of the ligand and the chosen protein target. The process is validated by redocking a known co-crystallized ligand into the active site of the protein; a reliable docking procedure is indicated by a root-mean-square deviation (RMSD) value below 2 Å. plos.org The simulation then places the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with more negative scores generally indicating stronger binding. impactfactor.org

Key interactions that would be analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Interactions between aromatic rings, such as the bromopyridine ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.

Halogen Bonds: The bromine atom on the pyridine (B92270) ring can act as a halogen bond donor, interacting with nucleophilic pockets in the receptor.

While specific docking studies for this compound are not detailed in the available literature, studies on structurally related molecules, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been used to analyze interactions with protein kinases like CDK2, CDK4, and CDK6. nih.govnih.gov A hypothetical docking study of this compound could yield results similar to the illustrative table below.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

Parameter Value Interacting Residues (Example)
Binding Energy (kcal/mol) -8.5 Asp145, Lys89, Gln131
Hydrogen Bonds 2 Asp145, Gln131
Hydrophobic Interactions 4 Leu83, Val35, Ile20

Molecular Dynamics Simulations to Investigate Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. mdpi.com This technique is used to assess the stability of a ligand-receptor complex predicted by molecular docking and to understand the dynamic behavior that governs the binding process. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the system's evolution over a specific period, typically nanoseconds to microseconds. mdpi.com

For the this compound-protein complex, an MD simulation would be performed by placing the docked structure into a simulated physiological environment, typically a water box with ions to neutralize the system. The simulation would reveal:

Stability of the Complex: By monitoring the RMSD of the ligand and protein backbone atoms over time. A stable RMSD suggests the complex remains intact.

Flexibility of the System: Root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding.

Key Persistent Interactions: The simulation can track the persistence of hydrogen bonds and other interactions throughout the simulation period, confirming the most critical interactions for binding. mdpi.com

MD simulations have been successfully applied to study pyridine-based compounds to understand their interaction with biological membranes and protein targets. nih.gov For instance, simulations of related pyridine derivatives have helped elucidate intramolecular hydrogen bonding patterns that influence their orientation in lipid bilayers. nih.gov A typical MD simulation protocol for this compound would involve several steps of minimization, heating, and equilibration before the final production run.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Typical Value/Method
Force Field Set of parameters to calculate potential energy AMBER, GROMOS, CHARMM
Water Model Simulates the solvent TIP3P, SPC/E
Simulation Time Duration of the production run 100 - 1000 nanoseconds
Temperature Simulated system temperature 300 K (27 °C)
Pressure Simulated system pressure 1 bar

Virtual Screening and De Novo Drug Design Methodologies for Analog Discovery

Computational techniques are pivotal for discovering novel analogs of a lead compound like this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

Virtual Screening Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound is a known active compound, it can be used as a template in ligand-based virtual screening to find molecules with similar structural or pharmacophoric features. In structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and compounds are ranked based on their predicted binding affinity. mdpi.com This approach can efficiently narrow down millions of compounds to a manageable number for experimental testing. nih.gov

De Novo Drug Design De novo drug design aims to create entirely new molecular structures with desired properties, often from atomic or fragment-based building blocks. nih.gov This methodology can be ligand-based or structure-based. Using this compound as a starting point, one could:

Fragment-Based Design: Break the molecule into its constituent fragments (e.g., the bromopyridine group and the propylpiperazine group). These fragments can then be used as building blocks to generate new molecules by combining them with other fragments from a database or by "growing" new structures from a seed fragment within the target's active site. pharmafeatures.com

Generative AI Models: Modern approaches utilize artificial intelligence and deep learning, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to generate novel chemical structures. nih.govnih.gov These models can be trained on datasets of known active molecules to learn the underlying chemical patterns and generate new molecules with similar, and potentially improved, characteristics.

Prediction of Preclinical ADME Properties using In Silico Approaches

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery to minimize the risk of late-stage failures. mdpi.com In silico models offer a rapid and cost-effective way to predict these properties before a compound is synthesized. idrblab.org These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data. mdpi.com

For this compound, a computational ADME profile would be generated to assess its drug-likeness. Key predicted parameters include:

Lipinski's Rule of Five: An empirical rule to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are: molecular weight < 500 Daltons, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. eurekaselect.com

Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption.

Membrane Permeability: Often predicted using Caco-2 cell permeability models or parallel artificial membrane permeability assays (PAMPA) to estimate intestinal absorption. mdpi.com

Plasma Protein Binding: Predicts the extent to which the compound will bind to proteins in the blood, which affects its distribution and availability.

CYP450 Inhibition: Predicts whether the compound is likely to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.

Table 3: Predicted In Silico ADME Profile for this compound

Property Predicted Value Acceptable Range Status
Molecular Weight 298.23 g/mol < 500 g/mol Pass
logP (Lipophilicity) 3.25 ≤ 5 Pass
Hydrogen Bond Donors 0 ≤ 5 Pass
Hydrogen Bond Acceptors 3 ≤ 10 Pass
Aqueous Solubility (logS) -3.5 > -4.0 Moderately Soluble
Caco-2 Permeability High High Good Absorption
P-glycoprotein Substrate No No Low Efflux

Future Directions and Research Opportunities for 1 5 Bromopyridin 2 Yl 4 Propylpiperazine Research

Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity and Potency

Future research should prioritize the rational design and synthesis of next-generation analogs of 1-(5-Bromopyridin-2-yl)-4-propylpiperazine to improve its biological activity. The structure-activity relationship (SAR) of piperazine (B1678402) and pyridine (B92270) derivatives is a well-explored area, providing a strong foundation for designing new molecules with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com

Key strategies for analog development include:

Modification of the Piperazine N-substituent: The propyl group at the N4 position can be replaced with a variety of alkyl, aryl, or more complex cyclic systems to explore interactions with different target proteins. The length and nature of this substituent can significantly influence binding affinity and selectivity. nih.gov

Substitution on the Pyridine Ring: The bromine atom at the 5-position is an excellent point for modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. nih.govmdpi.com Introducing different aryl, heteroaryl, or alkyl groups can alter the electronic properties and steric profile of the molecule, potentially leading to improved target engagement. mdpi.com

Bioisosteric Replacement: The pyridine ring itself could be replaced with other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) to modulate the compound's physicochemical properties and biological activity. nih.gov Similarly, the piperazine ring could be substituted with other cyclic amines.

A systematic approach to these modifications, guided by computational modeling, will be crucial for identifying analogs with superior therapeutic profiles. mdpi.com

Modification Strategy Rationale Potential Outcome
Vary N-propyl chainExplore different hydrophobic/hydrophilic pockets in target binding sites.Enhanced potency and selectivity.
Replace 5-bromo substituentModulate electronic properties and introduce new interaction points.Improved target affinity and altered pharmacokinetic profile.
Pyridine ring bioisosteresFine-tune pKa and hydrogen bonding capacity.Novel target interactions and intellectual property.
Direct C-H functionalizationIntroduce substituents on the piperazine ring's carbon atoms for novel SAR. mdpi.comIncreased structural diversity and potency.

Exploration of Additional Preclinical Therapeutic Applications Based on Emerging Target Linkages

The piperazine and pyridine scaffolds are present in a wide array of approved drugs and clinical candidates targeting various diseases. researchgate.netmdpi.comnih.gov Therefore, this compound and its future analogs warrant broad preclinical screening to uncover novel therapeutic applications.

Potential Therapeutic Areas for Investigation:

Oncology: Piperazine derivatives have shown significant potential as anticancer agents by targeting pathways involved in cell proliferation and survival. researchgate.netmdpi.com Screening against a panel of cancer cell lines, including those for prostate, breast, and lung cancer, could reveal antiproliferative activity. nih.govmdpi.comnih.gov Compounds with similar bromopyrazine structures have already been investigated for their anticancer potential. nih.gov

Neuroscience: Arylpiperazines are well-known for their activity on central nervous system targets, including serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netnih.govnih.gov Therefore, evaluating the compound and its analogs for potential anxiolytic, antidepressant, or antipsychotic effects is a logical next step. nih.gov

Infectious Diseases: The piperazine heterocycle is a component of various antibacterial, antifungal, and antiviral agents. researchgate.net Screening for activity against a range of pathogens could identify new leads for treating infectious diseases.

A comprehensive preclinical screening approach, utilizing high-throughput assays, will be essential to efficiently explore these and other potential therapeutic avenues. nih.gov

Integration of Advanced Omics Technologies in Preclinical Investigations

To gain a deeper understanding of the biological effects of this compound, future preclinical studies should integrate advanced omics technologies. These approaches provide a global, unbiased view of a compound's impact on cellular systems, moving beyond single-target assays. nih.gov

Proteomics: This technology can identify the direct protein targets of the compound and elucidate its mechanism of action by analyzing changes in protein expression and post-translational modifications following treatment. creative-proteomics.comjapsonline.comscitechnol.com Chemical proteomics can be particularly useful in identifying previously unknown protein targets, which can help in understanding efficacy and potential off-target effects. japsonline.comnih.gov

The integration of these high-throughput technologies can accelerate the drug development process by providing a comprehensive picture of a compound's biological activity, aiding in target validation, and uncovering potential mechanisms of action early in the preclinical phase. oup.comresearchgate.net

Omics Technology Application in Preclinical Research Potential Insights
Proteomics Identify direct binding partners and downstream protein expression changes.Target identification and validation, mechanism of action, off-target effects. scitechnol.com
Metabolomics Profile changes in cellular metabolites after compound exposure.Elucidation of affected biochemical pathways, identification of efficacy biomarkers. nih.govarome-science.com
Transcriptomics Analyze changes in gene expression.Understanding of cellular response at the genetic level.

Development of More Efficient and Sustainable Synthetic Routes for Scalable Research

For this compound and its analogs to be viable for extensive research and potential development, efficient and sustainable synthetic methods are required. Traditional multi-step syntheses often involve harsh reagents, expensive catalysts, and significant waste generation.

Future research in this area should focus on the principles of green chemistry. citedrive.comresearchgate.net This includes the development of one-pot multicomponent reactions, the use of environmentally friendly solvents, and the exploration of novel, reusable catalysts. nih.govbhu.ac.inresearcher.life For instance, developing catalytic systems that avoid heavy metals or utilizing microwave-assisted synthesis could significantly reduce the environmental impact and cost of production. nih.govresearchgate.net

Furthermore, recent advances in C-H functionalization offer powerful new ways to synthesize complex piperazine derivatives more efficiently, reducing the need for pre-functionalized starting materials. mdpi.com Adopting these modern synthetic strategies will be crucial for producing the quantities of material needed for thorough preclinical and potential clinical evaluation. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-(5-Bromopyridin-2-yl)-4-propylpiperazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A brominated pyridine intermediate is reacted with a propyl-substituted piperazine derivative under controlled conditions. Key challenges include optimizing reaction parameters (e.g., temperature: 80–100°C, solvent: polar aprotic like DMF or DMSO) to enhance yield and purity. Catalysts such as palladium complexes may be required for Suzuki-Miyaura couplings . Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming substitution patterns (e.g., bromine at pyridine C5, propyl group on piperazine N4) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₇BrN₃) .
  • FT-IR : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. How can researchers design experiments to compare this compound with structurally similar analogs?

  • Methodological Answer :

  • Structural Comparison : Use X-ray crystallography or computational modeling (DFT) to analyze steric/electronic differences (e.g., replacing bromine with chlorine or methyl groups) .
  • Biological Assays : Test analogs in parallel for receptor binding (e.g., serotonin receptors) or enzyme inhibition to correlate structural changes with activity .
  • Table : Example Analog Comparison
CompoundSubstitutionBiological Activity (IC₅₀)
1-(5-Cl-pyridin-2-yl)-4-propylpiperazineCl at C5120 nM (5-HT₁A)
1-(5-Br-pyridin-2-yl)-4-propylpiperazineBr at C585 nM (5-HT₁A)

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CEREP panel for receptor profiling) .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .
  • Dose-Response Curves : Ensure full dose ranges (e.g., 1 nM–100 μM) to capture accurate EC₅₀/IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at pyridine C3) to improve receptor affinity .
  • Side-Chain Optimization : Replace the propyl group with cyclopropyl or benzyl to modulate lipophilicity and blood-brain barrier penetration .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., dopamine D₂ receptor) .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in neurological disorders?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand competition assays (³H-ketanserin for 5-HT₂A) .
  • Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells .
  • Neurotoxicity Screening : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .

Q. What are the current research gaps in understanding the pharmacokinetics of this compound?

  • Methodological Answer : Limited data exist on metabolic stability (CYP450 isoforms involved) and bioavailability. Researchers should:

  • Conduct ADME Studies : Use liver microsomes to identify primary metabolites .
  • Develop Analytical Methods : Validate UPLC-MS/MS for quantifying plasma concentrations in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.